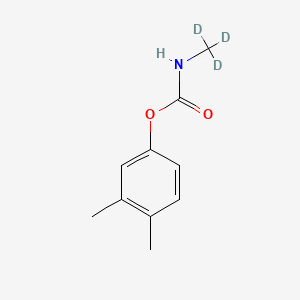
Meobal-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meobal-d3 is a deuterium-labeled version of Meobal, an acetylcholinesterase inhibitor commonly used as an insecticide . The compound has a molecular formula of C10H10D3NO2 and a molecular weight of 182.23. The deuterium labeling is significant as it can affect the pharmacokinetic and metabolic profiles of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Meobal-d3 involves the incorporation of deuterium into the Meobal molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms into the Meobal structure .
化学反応の分析
Types of Reactions
Meobal-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
科学的研究の応用
Meobal-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic research to understand the metabolic pathways and interactions of acetylcholinesterase inhibitors.
Medicine: Investigated for its potential therapeutic applications due to its acetylcholinesterase inhibitory properties.
Industry: Utilized in the development of insecticides and other agrochemical products
作用機序
Meobal-d3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. This mechanism is particularly effective in insecticides, where it disrupts the nervous system of insects .
類似化合物との比較
Similar Compounds
Meobal: The non-deuterated version of Meobal-d3, also an acetylcholinesterase inhibitor.
Carbaryl: Another acetylcholinesterase inhibitor used as an insecticide.
Uniqueness
This compound is unique due to its deuterium labeling, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in research for studying the effects of deuterium substitution on drug metabolism and pharmacokinetics .
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
182.23 g/mol |
IUPAC名 |
(3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-9(6-8(7)2)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)/i3D3 |
InChIキー |
WCJYTPVNMWIZCG-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C=C1)C)C |
正規SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















